(S)-N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-propionamide
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Overview
Description
(S)-N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-propionamide is a synthetic compound with a complex structure that includes a cyclohexyl ring, an acetyl-methyl-amino group, and an amino-propionamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-propionamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexyl ring: This can be achieved through a Diels-Alder reaction or other cyclization methods.
Introduction of the acetyl-methyl-amino group: This step involves the acetylation of an amine group followed by methylation.
Attachment of the amino-propionamide moiety: This is usually done through amide bond formation using coupling reagents such as EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or acetyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
(S)-N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-propionamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
®-N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-propionamide: The enantiomer of the compound with potentially different biological activities.
N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-propionamide: The racemic mixture of the compound.
N-[4-(Methyl-amino)-cyclohexyl]-2-amino-propionamide: A structurally similar compound lacking the acetyl group.
Uniqueness
(S)-N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-propionamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets and undergo various chemical reactions makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
(2S)-N-[4-[acetyl(methyl)amino]cyclohexyl]-2-aminopropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-8(13)12(17)14-10-4-6-11(7-5-10)15(3)9(2)16/h8,10-11H,4-7,13H2,1-3H3,(H,14,17)/t8-,10?,11?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWGBCUAPMOKOQ-PUSIOWJLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCC(CC1)N(C)C(=O)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1CCC(CC1)N(C)C(=O)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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